


# 3-Amino-4-hydroxybenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-Amino-4-hydroxybenzonitrile**. The information is curated for professionals in research and drug development, with a focus on delivering precise data and actionable protocols.

## **Core Chemical Properties**

**3-Amino-4-hydroxybenzonitrile**, a substituted aromatic nitrile, possesses a unique combination of functional groups that make it a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

### **Physicochemical Data**

The fundamental physicochemical properties of **3-Amino-4-hydroxybenzonitrile** are summarized in the table below for easy reference and comparison.



| Property          | Value                                                  | Source(s)                         |
|-------------------|--------------------------------------------------------|-----------------------------------|
| IUPAC Name        | 3-amino-4-hydroxybenzonitrile                          | [1]                               |
| CAS Number        | 14543-43-2                                             | [1]                               |
| Molecular Formula | C7H6N2O                                                | [1]                               |
| Molecular Weight  | 134.14 g/mol                                           | [1]                               |
| Appearance        | Brown powder                                           | [2]                               |
| Melting Point     | 151-153 °C                                             | [3]                               |
| Boiling Point     | Data not available (likely decomposes)                 | N/A                               |
| Solubility        | Soluble in DMSO and methanol.                          | Inferred from synthesis protocols |
| pKa (predicted)   | Acidic pKa (phenol): ~9-10,<br>Basic pKa (amine): ~3-4 | Estimated                         |
| XLogP3            | 0.9                                                    | [1]                               |

## **Spectral Data**

Detailed spectral data is crucial for the identification and characterization of **3-Amino-4-hydroxybenzonitrile**. While experimental spectra are not readily available in the public domain, the expected spectral characteristics are outlined below based on the functional groups present in the molecule.

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz) - Predicted Chemical Shifts:

| Protons    | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|------------|-------------------------|--------------|-------------|
| Aromatic-H | 6.8 - 7.2               | m            | 3H          |
| -OH        | 9.0 - 10.0              | br s         | 1H          |
| -NH2       | 4.5 - 5.5               | br s         | 2H          |



<sup>13</sup>C NMR (DMSO-d<sub>6</sub>, 100 MHz) - Predicted Chemical Shifts:

| Carbon                     | Chemical Shift (δ, ppm) |
|----------------------------|-------------------------|
| C-CN                       | 118-122                 |
| Aromatic C-NH <sub>2</sub> | 140-145                 |
| Aromatic C-OH              | 150-155                 |
| Aromatic C-H               | 110-130                 |
| Aromatic C (quaternary)    | 115-125                 |

Infrared (IR) Spectroscopy - Predicted Absorptions:

| Functional Group       | Wavenumber (cm⁻¹) | Intensity               |
|------------------------|-------------------|-------------------------|
| O-H stretch (phenol)   | 3200-3600         | Broad                   |
| N-H stretch (amine)    | 3300-3500         | Medium, sharp (doublet) |
| C≡N stretch (nitrile)  | 2220-2260         | Strong, sharp           |
| C=C stretch (aromatic) | 1450-1600         | Medium to strong        |
| C-O stretch (phenol)   | 1200-1260         | Strong                  |
| C-N stretch (amine)    | 1020-1250         | Medium                  |

## **Synthesis and Reactivity**

**3-Amino-4-hydroxybenzonitrile** is a key building block in the synthesis of various heterocyclic compounds and has been notably utilized in the development of Interleukin-8 (IL-8) receptor antagonists, which are of interest in the treatment of inflammatory diseases.

## Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzonitrile

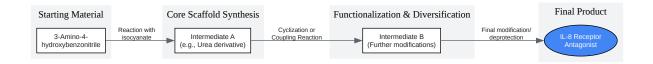
One documented synthesis route involves the reduction of a nitro-substituted precursor. The following protocol is adapted from published literature.



Reaction: Reduction of 3-hydroxy-4-nitrobenzonitrile.

#### Materials:

- 3-hydroxy-4-nitrobenzonitrile
- Palladium hydroxide on carbon (Pd(OH)<sub>2</sub>/C)
- Ethanol
- N,N-dimethylformamide (DMF)
- Hydrogen gas (H<sub>2</sub>)


#### Procedure:

- Dissolve 3-hydroxy-4-nitrobenzonitrile in a mixture of ethanol and DMF.
- Add a catalytic amount of Pd(OH)<sub>2</sub>/C to the solution.
- Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, filter the reaction mixture to remove the catalyst.
- Remove the solvents under reduced pressure to yield the crude product.
- Purify the product by recrystallization or column chromatography.

## **Role in Drug Discovery: A Synthetic Pathway**

The utility of **3-Amino-4-hydroxybenzonitrile** as a synthetic intermediate is exemplified in its role in the construction of IL-8 receptor antagonists. The following diagram illustrates a generalized synthetic workflow.





Click to download full resolution via product page

Caption: Synthetic pathway to an IL-8 receptor antagonist.

### Safety and Handling

**3-Amino-4-hydroxybenzonitrile** is classified as harmful and requires careful handling in a laboratory setting.

#### **GHS Hazard Statements:**

- H302: Harmful if swallowed.[1]
- H312: Harmful in contact with skin.[1]
- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H332: Harmful if inhaled.[1]

#### **Precautionary Measures:**

- Use in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.



This technical guide serves as a foundational resource for professionals engaged in research and development. The provided data and protocols are intended to facilitate further investigation and application of **3-Amino-4-hydroxybenzonitrile** in the pursuit of novel chemical entities and therapeutic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 3-Amino-4-hydroxybenzonitrile | C7H6N2O | CID 271258 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H33856.03 [thermofisher.com]
- 3. 3-Amino-4-hydroxybenzonitrile, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- To cite this document: BenchChem. [3-Amino-4-hydroxybenzonitrile: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081792#3-amino-4-hydroxybenzonitrile-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com